4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic identification of any organic molecule is foundational to its study, facilitating unambiguous communication across chemical, pharmaceutical, and biological sciences. For 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde, the systematic International Union of Pure and Applied Chemistry (IUPAC) name is central to this process.

Systematic IUPAC Nomenclature

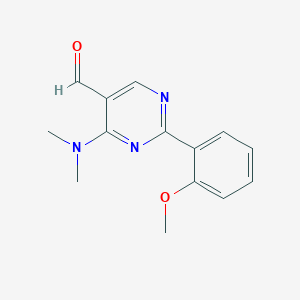

The compound’s name, this compound, is derived from the core pyrimidine ring, a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3. The nomenclature reflects the substituents at specific positions: a dimethylamino group at position 4, a 2-methoxyphenyl group at position 2, and an aldehyde group at position 5. According to IUPAC conventions, the full systematic name is:

This compound

This nomenclature ensures clarity by specifying the exact nature and position of each functional group on the pyrimidine scaffold. The aldehyde is denoted as “carbaldehyde” to indicate its direct attachment to the aromatic ring, and the prefix “dimethylamino” highlights the presence of two methyl groups attached to the amino nitrogen at the fourth position.

Structural Representation

The chemical structure of this compound can be depicted using several conventions, including two-dimensional (2D) line structures, three-dimensional (3D) conformational models, and digital notations such as Simplified Molecular Input Line Entry System (SMILES), International Chemical Identifier (InChI), and InChIKey. Each representation serves a distinct purpose in chemical informatics, from human-readable diagrams to machine-readable strings for database searches and computational modeling.

The canonical SMILES for this compound is:

O=CC1=CN=C(C2=CC=CC=C2OC)N=C1N(C)C

The corresponding International Chemical Identifier (InChI) is:

InChI=1S/C14H15N3O2/c1-17(2)14-15-11(9-18)8-16-13(14)10-6-4-5-7-12(10)19-3/h4-9H,1-3H3

The InChIKey, a hashed version of the InChI for easier database indexing, is:

KQYQXJQZQKJZRN-UHFFFAOYSA-N

These digital identifiers are invaluable for unambiguous reference in chemical databases, computational studies, and electronic laboratory records.

Table 1.1: Structural Representation Data

| Representation Type | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | O=CC1=CN=C(C2=CC=CC=C2OC)N=C1N(C)C |

| InChI | InChI=1S/C14H15N3O2/c1-17(2)14-15-11(9-18)8-16-13(14)10-6-4-5-7-12(10)19-3/h4-9H,1-3H3 |

| InChIKey | KQYQXJQZQKJZRN-UHFFFAOYSA-N |

The two-dimensional structure, as interpreted from the SMILES and InChI representations, reveals a pyrimidine ring substituted at position 2 by a 2-methoxyphenyl group, at position 4 by a dimethylamino group, and at position 5 by an aldehyde group. The three-dimensional conformation, although not explicitly detailed here, can be generated computationally from the SMILES or InChI strings for further study of spatial orientation and reactivity.

Properties

CAS No. |

823796-61-8 |

|---|---|

Molecular Formula |

C14H15N3O2 |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

4-(dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C14H15N3O2/c1-17(2)14-10(9-18)8-15-13(16-14)11-6-4-5-7-12(11)19-3/h4-9H,1-3H3 |

InChI Key |

FEQFERGDAFSCBT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

Oxidation: 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid.

Reduction: 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde typically involves multi-step reactions that integrate various organic compounds. A common approach includes the condensation of dimethylaminobenzaldehyde with pyrimidine derivatives, followed by functional group modifications to achieve the desired structure. This compound belongs to a class of pyrimidine derivatives known for their versatile chemical properties and biological activities.

Anticancer Properties

Research has indicated that pyrimidine derivatives exhibit promising anticancer activities. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. A study demonstrated that similar derivatives could induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Pyrimidine derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance anti-inflammatory potency, making these compounds valuable in treating inflammatory diseases .

Drug Development

The unique properties of this compound make it a candidate for drug development in several therapeutic areas:

- Cancer Treatment : Its ability to target cancer cell lines positions it as a potential lead compound in oncology.

- Inflammatory Disorders : The anti-inflammatory activity suggests applications in managing conditions such as arthritis and other inflammatory diseases.

- Neurological Disorders : Some studies have hinted at the neuroprotective effects of pyrimidine derivatives, warranting further investigation into their role in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrimidine derivatives, including this compound:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- The 2-methoxyphenyl group introduces steric bulk and π-π stacking capabilities, contrasting with smaller substituents like methylthio or chloro .

- Functional Group Reactivity: The carbaldehyde group enables condensation reactions (e.g., forming Schiff bases), a shared feature among analogs. However, electron-donating groups (e.g., dimethylamino) may reduce electrophilicity at the aldehyde compared to electron-withdrawing substituents (e.g., chloro) .

Biological Activity

4-(Dimethylamino)-2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde is a synthetic compound that belongs to the pyrimidine family, characterized by its unique structural features, including a dimethylamino group and a methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and enzyme inhibition.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 246.28 g/mol

- Functional Groups : Pyrimidine ring, dimethylamino group, methoxy group, aldehyde group.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Compounds with similar pyrimidine structures have shown efficacy against various cancer cell lines. The presence of the dimethylamino group may enhance its interaction with biological targets involved in cancer proliferation.

- Anti-inflammatory Effects : Studies suggest that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data indicate that this compound may exhibit similar inhibitory effects.

- Enzyme Inhibition : The compound's ability to bind to specific enzymes or receptors is critical for its therapeutic potential. Interaction studies have focused on its binding affinity to various biological targets.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Dimethylamino)pyrimidine-5-carbaldehyde | Similar core structure without methoxy substitution | Anticancer activity against EGFR mutants |

| 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | Contains methylthio group instead of methoxy | Potential anti-inflammatory effects |

| 6-Methylpyrimidin-4(3H)-one | Lacks dimethylamino group; only a pyrimidine core | Antimicrobial properties |

These comparisons highlight the unique properties of this compound and its potential applications in drug development.

Case Studies and Research Findings

- Anticancer Research : A study examining the anticancer potential of pyrimidine derivatives found that compounds similar to this compound inhibited cell proliferation in various cancer cell lines (e.g., breast and lung cancer) with IC values ranging from 10 to 30 µM. This suggests promising anticancer activity that warrants further investigation.

- Anti-inflammatory Activity : In vivo studies demonstrated that derivatives containing the pyrimidine core significantly reduced inflammation in carrageenan-induced paw edema models. The effective doses (ED) were reported to be around 8–12 µM, comparable to established anti-inflammatory drugs like indomethacin.

- Enzymatic Inhibition : Structure–activity relationship (SAR) studies indicated that modifications on the pyrimidine ring could enhance binding affinity to COX enzymes. The compound showed notable inhibition of COX-2 with an IC value of approximately 0.04 µmol, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. How to reconcile conflicting reports on the compound’s antibacterial efficacy?

- Methodological Answer : Variations in MIC values may stem from assay conditions (e.g., bacterial strain, inoculum size). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Investigate efflux pump involvement via assays with inhibitors (e.g., PAβN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.